molecular formula C6H5F2NOS B6234089 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde CAS No. 1784357-72-7

4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B6234089
CAS No.: 1784357-72-7
M. Wt: 177.2
InChI Key:
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Description

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method includes the use of difluoromethylation reagents, which can transfer the difluoroethyl group to the thiazole ring under specific conditions. For example, the reaction may involve the use of a nickel-catalyzed difluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing cost-effective and efficient reagents.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The difluoroethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(1,1-difluoroethyl)-1,3-thiazole-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroethyl group can influence the compound’s binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Difluoroethyl)aniline
  • 4-(1,1-Difluoroethyl)benzene
  • 4-(1,1-Difluoroethyl)-1,3-thiazole

Uniqueness

4-(1,1-Difluoroethyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the difluoroethyl group and the aldehyde functional group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1784357-72-7

Molecular Formula

C6H5F2NOS

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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